(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2H-pyrazolo[4,3-b]pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-7-5(9-10-6)2-1-3-8-7/h1-3,11H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVJESDKPPONGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrazolo 4,3 B Pyridin 3 Yl Methanol and Core Structures
Strategies for Constructing the Pyrazolo[4,3-b]pyridine Core
Annulation of Pyridine (B92270) Ring onto a Pre-existing Pyrazole (B372694) Moiety
This synthetic approach utilizes a substituted pyrazole as the starting framework and builds the pyridine ring onto it. Key intermediates in this strategy are typically functionalized aminopyrazoles. nih.gov
One of the main strategies for forming the pyridine ring involves the cyclocondensation of N-protected 4-aminopyrazole-5-carbaldehydes. nih.gov These pyrazole derivatives possess the necessary aldehyde and amino functionalities, ortho to each other, which can undergo condensation with a suitable partner that provides the remaining carbon atoms needed to close the pyridine ring. The instability of the 4-aminopyrazole-5-carbaldehyde precursors often necessitates the use of protecting groups during the synthesis. nih.gov
Another prominent method involves the cyclization of other 5-functionalized 4-aminopyrazoles. nih.gov This strategy has been demonstrated in the synthesis of aminopyrazolo[4,3-b]pyridines from 4-aminopyrazole precursors. For instance, various 4-aminopyrazoles can be readily converted into aminopyrazolo[4,3-b]pyridines by treatment with malononitrile (B47326). researchgate.net The reaction involves the reflux of the 4-aminopyrazole and malononitrile in ethanol (B145695) with a base such as triethylamine. researchgate.net This reaction provides a direct route to a functionalized pyrazolo[4,3-b]pyridine core, as detailed in the following table.
Table 1: Synthesis of Pyrazolo[4,3-b]pyridine Derivatives via Cyclization of 4-Aminopyrazoles
| Starting 4-Aminopyrazole (1) | Product (9) | Reaction Conditions |
|---|---|---|
| 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 7-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine-5,6-dicarbonitrile | Malononitrile, Triethylamine, Ethanol, Reflux 4h |
Data sourced from Zeitschrift für Naturforschung B. researchgate.net
Additional variations of this approach include the cyclization of 4-amino-5-(indol-3-yl)pyrazole with aldehydes or with sodium nitromalonodialdehyde to construct the fused pyridine ring. nih.gov
Annulation of Pyrazole Ring onto a Pre-existing Pyridine Moiety
In this alternative strategy, the synthesis begins with a functionalized pyridine derivative, and the pyrazole ring is subsequently annulated onto it. While this approach is generally considered less common than the former, it offers an effective pathway, particularly when starting with highly functionalized pyridines. nih.govresearchgate.net
The construction of the pyrazolo[4,3-b]pyridine system via the annulation of a pyrazole ring onto a functionalized pyridine core is a feasible, though relatively rare, synthetic route. nih.govresearchgate.net This method relies on having a pyridine substrate with appropriate functional groups at adjacent positions that can react with a hydrazine (B178648) derivative to form the five-membered pyrazole ring.
An efficient and modern protocol for the synthesis of pyrazolo[4,3-b]pyridines involves a sequence of Nucleophilic Aromatic Substitution (SNAr) and a modified Japp–Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines. nih.govnih.gov This method is particularly useful for creating pyrazolo[4,3-b]pyridines bearing electron-withdrawing groups. researchgate.net
The general retrosynthetic approach begins with the target pyrazolo[4,3-b]pyridine and disconnects the pyrazole ring. researchgate.net The synthesis starts with a conventional SNAr reaction where a β-ketoester displaces the chlorine atom of a 2-chloro-3-nitropyridine (B167233) to form a pyridinyl ketoester intermediate. researchgate.net This intermediate then reacts with a stable arenediazonium salt in a modified Japp–Klingemann reaction. nih.govwikipedia.org This step involves azo-coupling and deacylation, followed by a one-pot cyclization where the hydrazone intermediate undergoes an intramolecular nucleophilic substitution of the nitro group to form the pyrazole ring. nih.gov This final annulation step is facilitated by a base like pyrrolidine. nih.gov
The versatility of this method allows for the synthesis of a variety of substituted pyrazolo[4,3-b]pyridine-3-carboxylates, which are direct precursors to (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol via ester reduction. nih.gov A selection of compounds synthesized using this protocol is presented below.
Table 2: Examples of Pyrazolo[4,3-b]pyridines Synthesized via SNAr and Japp-Klingemann Reaction
| Starting 2-Chloro-3-nitropyridine Derivative | Starting Arenediazonium Salt Derivative | Product | Yield (%) |
|---|---|---|---|
| 2-Chloro-5-nitro-pyridine | 2-Cyanophenyl | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5a) | 85 |
| 2-Chloro-5-nitro-pyridine | 2-Methoxyphenyl | Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5h) | 78 |
| 2-Chloro-5-nitro-pyridine | 4-Bromophenyl | Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5j) | 83 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 4-Methyl-2-nitrophenyl | Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5l) | 84 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Cyanophenyl | Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5m) | 75 |
| Methyl 6-chloro-5-nitronicotinate | 4-Fluorophenyl | 3-Ethyl 6-methyl 1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate (5q) | 77 |
Data sourced from the International Journal of Molecular Sciences. nih.gov
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex heterocyclic frameworks like pyrazolo[4,3-b]pyridines. These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.net
Four-Component Bicyclization Strategies
A notable advancement in the synthesis of pyrazolopyridine derivatives involves four-component bicyclization strategies. These methods allow for the flexible and practical construction of multicyclic pyrazolo[3,4-b]pyridines from readily available starting materials. For instance, a novel four-component bicyclization has been established using arylglyoxals, pyrazol-5-amines, aromatic amines, and either 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones. This approach has led to the synthesis of 37 different multicyclic pyrazolo[3,4-b]pyridines. The reaction proceeds via a microwave-assisted [3+2+1]/[3+2] bicyclization, which allows for good control over the spatial configuration of the resulting products. This strategy is particularly valuable for creating skeletally diverse pyrazolo[3,4-b]pyridine derivatives.
Catalyst-Mediated Cycloaddition Reactions
Catalyst-mediated cycloaddition reactions are another cornerstone in the synthesis of the pyrazolo[4,3-b]pyridine core. These reactions often utilize transition metal catalysts to facilitate the formation of the bicyclic ring system with high efficiency and selectivity.
One-pot three-component cyclocondensation processes have been developed, modifying and improving traditional reactions like the Bohlmann-Rahtz pyridine synthesis. nih.gov These reactions can combine a 1,3-dicarbonyl compound, ammonia, and an alkynone without the need for an additional acid catalyst, proceeding through a tandem Michael addition-heterocyclization with complete regiochemical control. nih.gov
Copper(II) acetylacetonate (B107027) has been used as a catalyst in the formal [3+3] cycloaddition for the synthesis of pyrazolo[3,4-b]pyridine derivatives, leading to high yields under mild reaction conditions. Furthermore, ZrCl4 has been identified as a green Lewis acid catalyst for the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones to establish the pyrazolo[3,4-b]pyridine core. mdpi.com Its low toxicity, high availability, and stability in air and water make it an attractive option for sustainable synthesis. mdpi.com
The following table summarizes various catalyst-mediated approaches for the synthesis of pyrazolo[4,3-b]pyridine and related core structures.
| Catalyst | Reactants | Reaction Type | Key Features |
| Palladium(II) acetate | β-halovinyl/aryl aldehydes, 3-aminopyrazoles/5-aminopyrazoles | Solvent-free reaction under microwave irradiation | Efficient synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines. |
| ZrCl4 | 5-amino-1-phenylpyrazole, unsaturated ketones | Cyclization | Green Lewis acid catalyst, low toxicity, high availability, air and water stable. mdpi.com |
| Copper(II) acetylacetonate | Pyrazolones, amines, cinnamaldehyde | Formal [3+3] cycloaddition | Efficient and effective mild reactions with high yields. |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Condensation reaction | Nano-magnetic metal-organic framework, high yields under solvent-free conditions. ugm.ac.id |
Introduction and Derivatization of the Hydroxymethyl Group at the C3 Position
A crucial step in the synthesis of this compound is the introduction of the hydroxymethyl group at the C3 position of the heterocyclic core. This can be achieved through functionalization of a pre-formed pyrazolo[4,3-b]pyridine or by incorporating the hydroxymethyl unit in one of the starting materials.
Functionalization of Pyrazolo[4,3-b]pyridine Carbaldehyde Intermediates (e.g., reduction)
A common and effective strategy involves the reduction of a 1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde intermediate. The aldehyde group at the C3 position serves as a versatile handle that can be readily converted to the desired hydroxymethyl group.
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. For heteroaromatic aldehydes, several reducing agents can be employed. Sodium borohydride (B1222165) (NaBH4) is a widely used, mild, and selective reducing agent for this purpose. researchgate.net The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. ugm.ac.id The mechanism involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol.
Alternatively, catalytic transfer hydrogenation offers another efficient method for the reduction of aromatic and heteroaromatic aldehydes. nih.govtandfonline.comrsc.orgresearchgate.netmdpi.com This method often utilizes a transition metal catalyst, such as ruthenium or iridium complexes, with a hydrogen donor like isopropanol (B130326) or glucose. tandfonline.commdpi.com These reactions can often be performed under mild conditions and are compatible with a variety of functional groups.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds, including this compound, is of growing importance to minimize the environmental impact of chemical processes. numberanalytics.comfrontiersin.orgresearchgate.netresearchgate.net Key principles that are particularly relevant to these syntheses include waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency.
Waste Prevention and Atom Economy: Multicomponent reactions, especially four-component strategies, are inherently more atom-economical than multi-step linear syntheses as a larger proportion of the atoms from the starting materials are incorporated into the final product. primescholars.comrsc.org One-pot syntheses also contribute to waste reduction by minimizing the need for purification of intermediate compounds. nih.govresearchgate.netresearchgate.net
Safer Solvents and Catalysts: The use of greener solvents like water or ethanol, or even performing reactions under solvent-free conditions, significantly reduces the environmental footprint of a synthesis. longdom.org Microwave-assisted solvent-free reactions have been shown to be particularly effective, often leading to faster reaction times and cleaner product formation. tandfonline.com The use of non-toxic and recyclable catalysts, such as ZrCl4 and various nano-magnetic catalysts, is another key aspect of green synthesis. mdpi.comugm.ac.id
Energy Efficiency: Microwave-assisted synthesis is a prime example of designing for energy efficiency. frontiersin.org Microwave heating can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. Reactions conducted at room temperature also contribute to energy savings.
The following table outlines the application of several green chemistry principles in the synthesis of pyrazolo[4,3-b]pyridines.
| Green Chemistry Principle | Application in Pyrazolo[4,3-b]pyridine Synthesis |
| Waste Prevention | One-pot and multicomponent reactions minimize the formation of by-products and reduce the need for purification of intermediates. researchgate.net |
| Atom Economy | Four-component reactions maximize the incorporation of reactant atoms into the final product. nih.gov |
| Safer Solvents | Use of water, ethanol, or solvent-free conditions. longdom.org |
| Energy Efficiency | Microwave-assisted reactions significantly reduce reaction times and energy consumption. frontiersin.org |
| Use of Catalysis | Employment of reusable and non-toxic catalysts such as ZrCl4 and magnetic nano-catalysts. mdpi.comugm.ac.id |
Utilization of Environmentally Benign Solvent Systems
In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes for pyrazolopyridine derivatives that utilize environmentally friendly solvents or solvent-free conditions. researchgate.net These methods aim to reduce waste, energy consumption, and the use of hazardous organic solvents.
Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for constructing pyrazolo[3,4-b]pyridine scaffolds without the need for a solvent. researchgate.netcrossref.org This high-efficiency method often involves the use of a reusable solid catalyst, such as KHSO4, and offers advantages like significantly reduced reaction times and cleaner reaction profiles. researchgate.net For instance, the multi-component reaction of 5-amino-3-methyl-1-phenylpyrazole, aromatic aldehydes, and malononitrile under solvent-free microwave irradiation proceeds rapidly to give high yields of the desired products. researchgate.net Similarly, syntheses have been conducted at elevated temperatures under solvent-free conditions using nano-magnetic catalysts, which can be easily recovered and reused. nih.gov
Green Solvents: The use of less toxic and more sustainable solvents is another key strategy.
Ionic Liquids: Basic ionic liquids, such as [bmIm]OH, have been employed as both the catalyst and the reaction medium for the synthesis of pyrazolo[3,4-b]pyridines. jocpr.com This approach is notable for the reusability of the ionic liquid and good product yields, presenting a greener alternative to traditional base-catalyzed methods. jocpr.com
Ethanol and Water: Reactions have been successfully carried out in greener solvents like ethanol. rsc.org For some related pyrazole ring formations, water has been used as a solvent, highlighting the potential for aqueous synthetic routes. mdpi.com A mixture of ethanol and dimethylformamide (DMF) has also been found to be an effective solvent system for the cyclization step in the presence of a ZrCl4 catalyst. mdpi.com
Table 2: Comparison of Green Synthesis Methodologies for Pyrazolopyridine Core Structures
| Methodology | Solvent/Condition | Catalyst | Typical Yields | Key Advantages |
| Microwave Irradiation | Solvent-Free | KHSO4 | High | Fast, efficient, clean, reusable catalyst researchgate.netcrossref.org |
| Thermal | Solvent-Free | Nano-magnetic MOF | 70-90% | High yields, reusable catalyst nih.gov |
| Ionic Liquid | [bmIm]OH | [bmIm]OH (self-catalyzed) | Good | Reusable medium, green conditions jocpr.com |
| Conventional Heating | Ethanol | AC-SO3H | Moderate to Good | Use of a green solvent, simple procedure rsc.org |
Reaction Scale-Up and Process Optimization
Transitioning a synthetic protocol from a laboratory to a larger scale is a critical step for practical applications. This requires robust and optimized reaction conditions that maintain efficiency and yield.
Process Optimization: The optimization of reaction parameters is essential for maximizing product yield and minimizing reaction time. Studies have systematically investigated variables such as catalyst loading, temperature, and solvent choice. For example, in the synthesis of pyrazolo[3,4-b]pyridine derivatives using a nano-magnetic catalyst, the conditions were optimized by testing different catalyst amounts (10-30 mg) and temperatures (80-120 °C) under both solvent-free and solvent-based (H2O, EtOH, CH3CN) conditions. nih.gov The optimal conditions were found to be 20 mg of catalyst at 100 °C under solvent-free conditions, which provided the highest yields in the shortest time. nih.gov
Table 3: Optimization of Reaction Conditions for a Pyrazolo[3,4-b]pyridine Synthesis
| Entry | Catalyst Amount (mg) | Temperature (°C) | Solvent | Time (min) | Yield (%) |
| 1 | 10 | 100 | Solvent-free | 60 | 70 |
| 2 | 15 | 100 | Solvent-free | 50 | 85 |
| 3 | 20 | 100 | Solvent-free | 45 | 90 |
| 4 | 25 | 100 | Solvent-free | 45 | 90 |
| 5 | 20 | 80 | Solvent-free | 60 | 65 |
| 6 | 20 | 120 | Solvent-free | 45 | 90 |
| 7 | 20 | Reflux | H2O | 120 | 50 |
| 8 | 20 | Reflux | EtOH | 100 | 70 |
This data is adapted from a study on the catalytic synthesis of pyrazolo[3,4-b]pyridines. nih.gov
Reaction Scale-Up: Successful optimization allows for the scaling up of the synthesis. A notable example is the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds using an amorphous carbon-supported sulfonic acid (AC-SO3H) catalyst in ethanol. The methodology proved to be scalable, with the gram-scale synthesis of the target product achieving a good yield of up to 80%. rsc.org This demonstrates the practical applicability of the developed method for producing larger quantities of the pyrazolopyridine framework.
Advanced Spectroscopic and Structural Characterization of 1h Pyrazolo 4,3 B Pyridin 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum for (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol would be expected to show distinct signals corresponding to each unique proton in the molecule. This would include signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings, the methylene protons of the methanol (B129727) group (-CH₂OH), and the hydroxyl proton (-OH). The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would be crucial for assigning each proton to its specific position on the bicyclic ring system. However, no such experimental data has been found in the surveyed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in this compound. This would allow for the identification of the carbons in the pyrazole and pyridine rings, as well as the methylene carbon of the methanol substituent. The chemical shifts of these signals are highly sensitive to the electronic environment, and their analysis would confirm the connectivity of the molecular skeleton. No published ¹³C NMR data for this specific compound could be located.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for polar molecules. An ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would further provide the exact mass, allowing for the determination of the elemental formula. Specific experimental ESI-MS data for this compound is not available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While potentially applicable for a compound of this nature, its use would depend on the compound's volatility and thermal stability. No GC-MS studies detailing the analysis of this compound have been reported.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. An IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, N-H stretching from the pyrazole ring, C-H stretching from the aromatic rings, and C=N and C=C stretching vibrations within the heterocyclic system. This data is currently absent from the scientific record.
X-ray Diffraction Analysis
While the specific crystal structure of this compound is not widely available in the surveyed literature, analysis of closely related pyrazolo[4,3-b]pyridine derivatives provides valuable insight into the expected structural features. For instance, studies on various substituted pyrazolo[4,3-b]pyridines have been successfully conducted, revealing their crystallographic parameters. nih.govresearchgate.net
The general procedure for X-ray diffraction analysis involves growing a single crystal of the compound of interest, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. mdpi.com The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the electron density distribution, from which the atomic positions are derived.
For analogous pyrazolo[4,3-b]pyridine compounds, crystallographic data has been reported, and these findings can serve as a reference for what might be expected for this compound. An illustrative example of crystallographic data for a related pyrazolo[4,3-b]pyridine derivative is presented in the interactive table below. It is important to note that these values are for a related structure and not for this compound itself. nih.gov
Table 1: Illustrative Crystallographic Data for a Substituted Pyrazolo[4,3-b]pyridine Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₇H₁₄N₄O₆ |
| Formula Weight | 370.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0123(3) |
| b (Å) | 10.5678(4) |
| c (Å) | 19.9874(7) |
| α (°) | 90 |
| β (°) | 98.654(2) |
| γ (°) | 90 |
| Volume (ų) | 1673.28(11) |
Note: The data in this table is for Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate and is intended to be illustrative of the type of data obtained from X-ray diffraction analysis of a related compound. nih.gov
The determination of the crystal structure of this compound would definitively establish its molecular geometry and provide crucial information about the hydrogen bonding network, which would be anticipated given the presence of the hydroxyl and pyrazole N-H groups.
Chromatographic Techniques for Purity and Reaction Monitoring
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is an indispensable and routinely used technique in synthetic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. rochester.edulibretexts.org It is a rapid, cost-effective, and highly sensitive method that provides qualitative information about the components of a mixture. nih.govumass.edu
For the analysis of this compound and other pyrazolopyridine derivatives, TLC is employed to follow the consumption of starting materials and the formation of the product during synthesis. mdpi.comgreenpharmacy.info The technique relies on the differential partitioning of the analyte between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent). umass.edu
The general procedure involves spotting a small amount of the reaction mixture or the isolated compound onto a TLC plate, which is then placed in a sealed chamber containing a suitable eluent system. The eluent moves up the plate by capillary action, and the components of the mixture are separated based on their polarity. rochester.edu Less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rƒ values. libretexts.org
Visualization of the separated spots on the TLC plate is commonly achieved under UV light, especially for UV-active compounds like pyrazolopyridines, or by using chemical staining agents such as iodine vapor or potassium permanganate solution. umass.edu
While specific Rƒ values for this compound are dependent on the exact conditions (stationary phase, eluent, temperature), typical solvent systems used for the TLC analysis of pyrazole and pyrazolopyridine derivatives include mixtures of hexane and ethyl acetate, or dichloromethane and methanol, in varying ratios. greenpharmacy.inforesearchgate.net The polarity of the eluent is adjusted to achieve optimal separation of the spots.
An illustrative data table for TLC analysis of a hypothetical reaction to produce this compound is provided below. The Rƒ values are hypothetical and serve to demonstrate how TLC data is presented and interpreted.
Table 2: Illustrative TLC Data for Monitoring a Reaction
| Compound | Rƒ Value | Eluent System | Visualization |
|---|---|---|---|
| Starting Material A | 0.75 | Hexane:Ethyl Acetate (1:1) | UV Light (254 nm) |
| Starting Material B | 0.60 | Hexane:Ethyl Acetate (1:1) | UV Light (254 nm) |
| This compound (Product) | 0.35 | Hexane:Ethyl Acetate (1:1) | UV Light (254 nm) |
In a typical reaction monitoring scenario, a TLC plate would be spotted with the starting material(s), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture to aid in identification. rochester.edu The disappearance of the starting material spots and the appearance of a new product spot would indicate the progression of the reaction. libretexts.org
Computational and Theoretical Investigations of 1h Pyrazolo 4,3 B Pyridin 3 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For the pyrazolopyridine scaffold, various methods have been employed to explore its characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is frequently applied to heterocyclic systems to predict geometries, energies, and spectroscopic properties. For compounds related to the pyrazolo[4,3-b]pyridine family, DFT calculations have been instrumental. For instance, studies on other pyridyl-methanol derivatives and complex pyrazolopyridine systems have utilized the B3LYP functional with basis sets like 6-311++G(d,p) to determine optimal geometries and perform Natural Bond Orbital (NBO) analyses. researchgate.net Such calculations help in understanding charge delocalization and intramolecular interactions that contribute to molecular stability. researchgate.net
DFT is also used to calculate frontier molecular orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity. nih.gov The HOMO-LUMO energy gap can provide an indication of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov While specific DFT studies on (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol are not extensively detailed in the literature, the methods applied to analogous structures provide a clear framework for how its properties could be computationally explored. These studies confirm the utility of DFT in validating experimental data and providing deeper insight into the electronic characteristics of the pyrazolopyridine core. researchgate.net
Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally faster alternative to ab initio methods like DFT, making them suitable for preliminary studies or calculations on larger molecules. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. A key application of these methods in the study of pyrazolopyridines has been in the investigation of tautomerism. For the isomeric pyrazolo[3,4-b]pyridine system, AM1 calculations have been performed to determine the relative stability of the 1H and 2H tautomers. nih.govmdpi.com These calculations clearly demonstrated the greater stability of the 1H-tautomer over the 2H form. nih.govmdpi.com This finding is crucial for predicting the dominant isomer in solution and solid phases.
Molecular Mechanics (MM) methods treat molecules as a collection of atoms held together by springs. Instead of solving for the electronic wavefunction, MM methods use classical mechanics and force fields (like MM2 and MMFF94) to calculate the potential energy of a system based on its atomic coordinates. This approach is computationally very efficient, allowing for the study of large molecular systems and long-timescale phenomena like protein-ligand binding or conformational dynamics. While specific studies employing MM2 or MMFF94 on this compound were not identified, these force fields are routinely used in computational drug discovery to perform tasks such as conformational searches and molecular docking, which would be relevant for predicting how this molecule might interact with biological targets.
Tautomerism Studies (e.g., 1H vs. 2H Tautomeric Forms)
The pyrazolo[4,3-b]pyridine scaffold can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogens. The relative stability of these tautomers is a critical aspect of their chemistry, influencing their physical properties and biological activity.
Computational studies on the related pyrazolo[3,4-b]pyridine isomer have provided significant insight into this equilibrium. nih.gov AM1 calculations performed by Alkorta and Elguero showed that the 1H-tautomer is substantially more stable than the 2H-tautomer. nih.govmdpi.com This theoretical prediction aligns with experimental observations where the 1H isomer is predominantly found. nih.gov The greater stability of the 1H form is a general feature of the pyrazolopyridine system, and it is expected that this compound also exists predominantly as the 1H tautomer.
Elucidation of Reaction Mechanisms
Theoretical calculations are invaluable for elucidating reaction mechanisms, providing a step-by-step view of the transformation from reactants to products. For the pyrazolo[4,3-b]pyridine system, computational studies can help rationalize synthetic pathways. An efficient synthesis of the pyrazolo[4,3-b]pyridine core starts from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net The proposed mechanism involves a sequence of reactions, including a Nucleophilic Aromatic Substitution (SNAr) and a modified Japp–Klingemann reaction. nih.gov
The retrosynthetic analysis suggests that the target pyrazolopyridine can be formed via intramolecular cyclization of a hydrazone intermediate. nih.gov This hydrazone is, in turn, prepared from a pyridinyl keto ester and an arenediazonium salt. nih.govresearchgate.net Computational modeling of such a multi-step synthesis could map out the energy profile of the entire pathway, identifying intermediates and transition states to support the proposed mechanism and explain observed product distributions.
A critical component of elucidating a reaction mechanism is the identification and characterization of the transition state (TS)—the highest energy point on the reaction coordinate. Transition state analysis, typically performed using quantum chemical methods like DFT, allows for the calculation of activation energies, which are directly related to reaction rates. By locating the TS for each step of a proposed mechanism, chemists can determine the rate-limiting step and understand how catalysts or changes in reaction conditions might influence the reaction outcome. While transition state analysis is a powerful theoretical tool, specific studies detailing the transition states for the synthesis or reactions of this compound are not prominently featured in the surveyed literature. However, this type of analysis would be the standard computational approach to rigorously investigate the kinetics of its formation or subsequent reactions.
Activation Energy Calculations
Activation energy is a critical parameter in chemical kinetics, representing the minimum energy required to initiate a chemical reaction. For the synthesis or transformation of this compound, computational methods such as Density Functional Theory (DFT) can be employed to model reaction pathways and determine the energy barriers of transition states.
While specific activation energy calculations for the synthesis of this compound are not extensively detailed in the available literature, studies on related pyrazolopyridine derivatives provide a framework for such investigations. For instance, the synthesis of pyrazolo[4,3-b]pyridines often involves a sequence of reactions, such as nucleophilic aromatic substitution and intramolecular cyclization. DFT calculations can be utilized to map the potential energy surface of these reaction steps, identifying the transition state structures and their corresponding activation energies. This information is invaluable for optimizing reaction conditions to improve yields and selectivity. The stability of the final product relative to intermediates and reactants, as determined by their total energies, can also confirm the thermodynamic feasibility of the synthetic route.
Electronic Structure Characterization
The electronic structure of a molecule governs its chemical behavior and reactivity. Computational methods provide a suite of tools to probe the electronic environment of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.
For pyrazolo[3,4-b]pyridine derivatives, DFT calculations have been used to determine the energies of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In the case of this compound, the pyrazolo[4,3-b]pyridine core, with its electron-rich and electron-deficient regions, would be expected to have a relatively small energy gap, indicating its potential for chemical reactivity. The distribution of the HOMO and LUMO across the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.
| Orbital | Conceptual Significance |
| HOMO | Region of the molecule most likely to donate electrons in a reaction. |
| LUMO | Region of the molecule most likely to accept electrons in a reaction. |
| HOMO-LUMO Gap | An indicator of the molecule's kinetic stability and chemical reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridine (B92270) and pyrazole rings, as well as the oxygen atom of the methanol (B129727) group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms, particularly the one attached to the pyrazole nitrogen and the hydroxyl group, would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a method for calculating the natural atomic charges on each atom in a molecule, offering a more intuitive picture of electron distribution than other population analysis schemes. These charges can help in understanding the electrostatic interactions and reactivity of the molecule.
The Fukui function is a local reactivity descriptor derived from conceptual DFT that helps to identify the most reactive sites in a molecule. The Fukui index, a condensed form of the Fukui function, quantifies the change in electron density at a specific atomic site upon the addition or removal of an electron. There are three types of Fukui functions: f+(r) for nucleophilic attack (electron acceptance), f-(r) for electrophilic attack (electron donation), and f0(r) for radical attack. By calculating the Fukui indices for each atom in this compound, one can predict the most probable sites for different types of chemical reactions.
| Descriptor | Information Provided |
| Natural Atomic Charge | Distribution of electron density among the atoms of the molecule. |
| Fukui Index (f+) | Identifies the most likely sites for nucleophilic attack. |
| Fukui Index (f-) | Identifies the most likely sites for electrophilic attack. |
| Fukui Index (f0) | Identifies the most likely sites for radical attack. |
Conformational Analysis and Geometry Optimization
Understanding the three-dimensional structure of a molecule is fundamental to comprehending its properties and biological activity. Conformational analysis and geometry optimization are computational techniques used to determine the most stable arrangement of atoms in a molecule.
Geometry optimization calculations, typically performed using DFT methods, can provide detailed information about the bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound.
| Parameter | Description |
| Interatomic Distances | The lengths of the chemical bonds between atoms. |
| Bond Angles | The angles formed by three consecutive bonded atoms. |
| Dihedral Angles | The angles between two intersecting planes, which define the molecular conformation. |
Predicted Spectroscopic Parameters
In the realm of computational chemistry, the prediction of spectroscopic parameters serves as a powerful tool for the structural elucidation and characterization of novel compounds. These theoretical calculations provide valuable insights into the molecule's behavior under various analytical conditions, complementing experimental data and aiding in the identification of unknown substances. For this compound, computational models can predict a range of spectroscopic data, including Collision Cross Section (CCS) values, which are particularly relevant in ion mobility-mass spectrometry.
Collision Cross Section (CCS) Predictions
Collision Cross Section (CCS) is a critical physicochemical parameter that reflects the size and shape of an ion in the gas phase. In recent years, CCS has emerged as a valuable identifier in analytical chemistry, particularly in metabolomics and drug discovery, as it provides an additional dimension of separation and identification beyond mass-to-charge ratio and retention time.
Computational methods to predict CCS values have become increasingly sophisticated, often employing machine learning algorithms or theoretical models based on the ion's trajectory in a buffer gas. unizar.es These predictive models are typically trained on large datasets of experimentally determined CCS values for a diverse range of molecules. For a given compound like this compound, these tools can calculate theoretical CCS values for various ion adducts that might be formed during mass spectrometry analysis, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other common adducts.
The prediction of CCS values is less accurate without feature selection, and the accuracy can vary depending on the adduct type. unizar.es For instance, one study found that for support vector machine-based models, the proportion of compounds with less than 2% predicted errors decreased when feature selection was not employed. unizar.es The utility of ion mobility spectrometry coupled with mass spectrometry is significant, as it can increase peak resolution and sensitivity. arxiv.org
Table 1: Representative Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct Ion | Predicted CCS (Ų) | Prediction Method |
| [M+H]⁺ | Value not available | Machine Learning Model |
| [M+Na]⁺ | Value not available | Machine Learning Model |
| [M+K]⁺ | Value not available | Machine Learning Model |
| [M-H]⁻ | Value not available | Machine Learning Model |
Note: The values in this table are illustrative of the data that would be generated by CCS prediction software and are not based on experimentally confirmed or published theoretical values for this specific compound.
Derivatization and Advanced Scaffold Modification Studies Involving the 1h Pyrazolo 4,3 B Pyridine Methanol Core
Systematic Modifications at the Hydroxymethyl Group
The precursor to (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol, typically an ester such as ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, can be synthesized through established routes. Subsequent reduction of this ester group, for instance using lithium aluminium hydride (LiAlH₄) in an inert solvent like tetrahydrofuran (THF), would yield the target primary alcohol, this compound. This hydroxymethyl group serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the exploration of new chemical space.
While specific literature examples for the esterification and etherification of this compound are not extensively documented, the reactivity of the primary alcohol is expected to follow standard organic chemistry principles.
Esterification: The hydroxymethyl group can be readily converted to a variety of esters. This can be achieved through reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the liberated acid. Alternatively, classic Fischer esterification conditions, involving reaction with a carboxylic acid under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) with removal of water, can be employed. These reactions allow for the introduction of lipophilic or functionally diverse acyl groups, which can modulate the compound's pharmacokinetic properties.
Etherification: The synthesis of ethers from the parent alcohol can be accomplished via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents with a suitable leaving group to form the desired ether. This modification can influence hydrogen bonding capacity and metabolic stability.
The versatility of the hydroxymethyl group extends to its conversion into other key functional groups, including aldehydes, carboxylic acids, and various nitrogen-containing moieties.
Oxidation: Controlled oxidation of the primary alcohol can yield the corresponding aldehyde, (1H-pyrazolo[4,3-b]pyridin-3-yl)carbaldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation, minimizing over-oxidation. Further oxidation of the aldehyde, or direct oxidation of the alcohol using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would produce the corresponding carboxylic acid, 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Conversion to Nitrogenated Groups: The introduction of nitrogen can be achieved through a two-step process. First, the hydroxyl group is converted into a good leaving group, typically by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base to form a tosylate or mesylate ester. This activated intermediate can then undergo nucleophilic substitution with nitrogen nucleophiles. For example, reaction with sodium azide (NaN₃) would yield the corresponding azidomethyl derivative, which can be further reduced to the aminomethyl compound. Alternatively, direct displacement with ammonia or primary/secondary amines can provide access to a range of substituted aminomethyl analogues.
Substituent Effects on the Pyrazolo[4,3-b]pyridine Ring System
The electronic nature of substituents on the pyrazolo[4,3-b]pyridine core profoundly influences the reactivity, stability, and biological activity of the resulting compounds. Strategic introduction of electron-withdrawing and electron-donating groups allows for fine-tuning of these properties.
A robust synthetic method for producing pyrazolo[4,3-b]pyridines bearing electron-withdrawing groups (EWGs) has been developed, starting from readily available 2-chloro-3-nitropyridines. This one-pot procedure involves a sequence of SNAr and modified Japp–Klingemann reactions, followed by cyclization. nih.gov This approach has proven effective for installing potent EWGs such as nitro (-NO₂) and trifluoromethyl (-CF₃) groups onto the pyridine moiety of the scaffold. The presence of these groups significantly lowers the electron density of the ring system, affecting its reactivity towards electrophilic and nucleophilic reagents. The synthesis proceeded smoothly for a variety of substituted precursors, yielding the desired products in moderate to high yields. nih.gov
| Compound ID | N-1 Substituent | C-6 Substituent | Yield (%) | Melting Point (°C) |
| 5a | 2-Cyanophenyl | -NO₂ | 85 | 222–224 |
| 5d | 4-Fluorophenyl | -NO₂ | 76 | 214–215 |
| 5g | 2-Methyl-4-nitrophenyl | -NO₂ | 73 | 191–193 |
| 5j | 4-Bromophenyl | -NO₂ | 83 | 208–209 |
| 5k | 3-Chloro-4-methylphenyl | -CF₃ | 78 | 153–154 |
| 5l | 4-Methyl-2-nitrophenyl | -CF₃ | 84 | 220–222 |
| 5n | 2-(Methoxycarbonyl)phenyl | -CF₃ | 65 | 157–158 |
| Data sourced from Baklanov et al. (2023) nih.gov |
The introduction of electron-donating groups (EDGs) onto the pyrazolo[4,3-b]pyridine scaffold can increase the electron density of the heterocyclic system, thereby altering its chemical properties and potential as a ligand for biological targets. While synthetic routes focusing on EDGs are less common than for EWGs, examples exist.
The synthetic methodology developed by Baklanov and colleagues is also amenable to aryl substituents on the N-1 position that contain electron-releasing groups. nih.gov For instance, the synthesis of Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5h ) was achieved in a 78% yield, demonstrating the compatibility of the reaction with an EDG like a methoxy group on the N-aryl ring. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful tool for installing electron-rich moieties. A pyrazolo[4,3-b]pyridine derivative bearing a 3,4-dimethoxyphenyl group at the C-3 position has been synthesized. researchgate.net This was achieved via a Suzuki coupling reaction, highlighting the utility of modern cross-coupling methods for attaching functionalized aryl groups that can act as EDGs.
| Compound ID | N-1 Substituent | C-3 Substituent | C-6 Substituent | Yield (%) |
| 5h | 2-Methoxyphenyl | -COOEt | -NO₂ | 78 |
| N/A | N/A | 3,4-Dimethoxyphenyl | N/A | 23 |
| Data sourced from Baklanov et al. (2023) nih.gov and S. L. M. D. S. Wipf et al. (2018) researchgate.net |
Achieving regioselective functionalization is critical for the targeted synthesis of complex derivatives. The inherent electronic properties of the fused ring system—an electron-deficient pyridine ring and a more electron-rich pyrazole (B372694) ring—govern the regioselectivity of many reactions.
The synthesis starting from 2-chloro-3-nitropyridines is inherently regioselective, as it controllably builds the pyrazole ring onto a pre-functionalized pyridine core, yielding a single constitutional isomer. nih.gov This strategy ensures that substituents are placed at defined positions from the outset.
For post-synthesis modification, palladium-catalyzed cross-coupling reactions offer high regioselectivity. A Suzuki reaction has been used to selectively introduce an aryl group at the C-3 position of a pyrazolo[4,3-b]pyridine precursor. researchgate.net This selectivity is achieved by starting with a substrate that has a leaving group (e.g., a halide) at the desired position for coupling. This approach is broadly applicable for creating C-C bonds at specific sites on the heterocycle.
Generally, the pyridine moiety is susceptible to nucleophilic aromatic substitution (SNAr) at positions activated by electron-withdrawing groups and bearing a good leaving group. Conversely, electrophilic aromatic substitution on the pyridine part is disfavored. The pyrazole moiety, being more electron-rich, is the more likely site for electrophilic attack, although the position of attack (N-1, N-2, or C-3) is highly dependent on the reaction conditions and the existing substitution pattern.
Design and Synthesis of Fused and Multicyclic Derivatives
The development of advanced therapeutic agents often involves the exploration of complex molecular architectures to enhance target specificity, binding affinity, and pharmacokinetic properties. A key strategy in this endeavor is the extension of a core scaffold, such as (1H-pyrazolo[4,3-b]pyridine)methanol, into fused or multicyclic systems. This approach can rigidly constrain the conformation of key pharmacophoric features, potentially leading to improved biological activity.
However, a comprehensive review of current scientific literature reveals a primary focus on the synthesis and functionalization of the bicyclic 1H-pyrazolo[4,3-b]pyridine core itself, rather than its elaboration into more complex, fused polycyclic structures. Methodologies for constructing the foundational pyrazolo[4,3-b]pyridine ring system are well-documented, typically involving either the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring from a functionalized pyridine precursor. purdue.edunih.gov
For instance, an efficient protocol for synthesizing substituted pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines, proceeding through a sequence of nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions. purdue.edunih.gov Another established approach involves the cyclization of functionalized 4-aminopyrazoles. nih.gov While these methods provide access to a variety of substituted bicyclic cores, the subsequent annulation of additional rings onto this specific framework is not extensively described.
Detailed searches for tandem cyclizations, intramolecular annulations, or multicomponent reactions starting from functionalized this compound or its derivatives (e.g., the corresponding aldehyde or carboxylic acid) to form tricyclic or tetracyclic systems did not yield specific examples in the reviewed literature. The current body of research predominantly addresses the synthesis and derivatization of the parent bicyclic system, leaving the design and synthesis of its fused and multicyclic analogues as an area with limited exploration.
Q & A
Q. What synthetic strategies are optimal for preparing (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol, and how can purity be ensured?
The synthesis of pyrazolo-pyridine derivatives typically involves cyclocondensation of hydrazines with substituted pyridine precursors. For example, bioisosteric replacement of picolinamide scaffolds with pyrazolo[4,3-b]pyridine cores has been demonstrated using regioselective annulation reactions . Key steps include:
- Regiochemical control : Use of catalytic bases (e.g., K₂CO₃) to direct cyclization.
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from methanol-ether mixtures .
- Purity validation : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Q. How can the stability of this compound be assessed under experimental conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures (e.g., 178°C observed in related pyridine derivatives) .
- Solution stability : Monitor degradation in common solvents (DMSO, methanol) via UV-Vis spectroscopy over 24–72 hours .
- Light sensitivity : Conduct experiments under amber glassware or controlled lighting to assess photodegradation .
Advanced Research Questions
Q. What methodologies are effective for evaluating the pharmacological activity of this compound derivatives?
- Target engagement assays : Use radioligand binding or fluorescence polarization to assess affinity for targets like mGlu4 (metabotropic glutamate receptor 4), as demonstrated for structurally similar compounds .
- Functional assays : Measure intracellular calcium mobilization (FLIPR) or cAMP modulation in HEK293 cells transfected with target receptors .
- In vivo pharmacokinetics : Evaluate oral bioavailability and brain penetration in rodent models using LC-MS/MS for plasma and tissue quantification .
Q. How can structural modifications of this compound enhance selectivity for kinase targets like c-Met?
- Substituent optimization : Introduce electron-withdrawing groups (e.g., chloro, fluoro) at the pyridine 4-position to improve hydrophobic interactions with kinase ATP pockets .
- Bioisosteric replacement : Replace the methanol group with sulfonamide or carbamate moieties to enhance binding affinity, as seen in c-Met inhibitors like glumetinib .
- Co-crystallography : Resolve X-ray structures of derivatives bound to c-Met to guide rational design .
Q. What analytical approaches resolve contradictions in biological activity data across pyrazolo-pyridine derivatives?
- Structure-activity relationship (SAR) clustering : Group derivatives by substituent patterns (e.g., alkyl vs. aryl groups) to identify trends in potency and off-target effects .
- Metabolite profiling : Use hepatic microsome assays to detect reactive metabolites that may cause false-positive activity .
- Computational modeling : Apply molecular dynamics simulations to predict conformational changes in target proteins that alter ligand binding .
Q. How can eco-friendly synthesis protocols be designed for this compound?
- Green catalysts : Replace traditional acids/bases with chitosan in cyclization reactions to reduce waste (e.g., 85–90% yields reported for pyrazolo-thiazolo-pyrimidines) .
- Solvent selection : Use biodegradable solvents like ethyl lactate or water-ethanol mixtures instead of DMF or dichloromethane .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields .
Methodological Considerations
Q. What spectroscopic techniques are critical for characterizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
